![molecular formula C15H9F3N2OS B3749388 4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone](/img/structure/B3749388.png)
4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone
Overview
Description
4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in non-small cell lung cancer (NSCLC).
Mechanism of Action
4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone is a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase. It binds to the receptor and prevents the binding of ATP, thereby inhibiting the phosphorylation of downstream signaling molecules and the activation of cell proliferation and survival pathways.
Biochemical and Physiological Effects:
4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Advantages and Limitations for Lab Experiments
4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone is a highly specific inhibitor of the EGFR tyrosine kinase, which makes it a valuable tool for studying the role of this receptor in cancer development and progression. However, its low solubility in water and its toxicity at high concentrations can limit its use in some experiments.
Future Directions
There are several potential future directions for research on 4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone. One area of interest is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another area of interest is the investigation of the potential use of 4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone in combination with other targeted therapies for cancer treatment. Finally, the development of new drug delivery systems that can improve the solubility and bioavailability of 4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone could also be an area of future research.
Scientific Research Applications
4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in NSCLC. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of the EGFR tyrosine kinase, which is often overexpressed in cancer cells. 4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
4-phenyl-6-(trifluoromethylsulfanyl)-1H-quinazolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS/c16-15(17,18)22-10-6-7-12-11(8-10)13(20-14(21)19-12)9-4-2-1-3-5-9/h1-8H,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLFKESGCLKCET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)SC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-6-(trifluoromethylsulfanyl)-1H-quinazolin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.